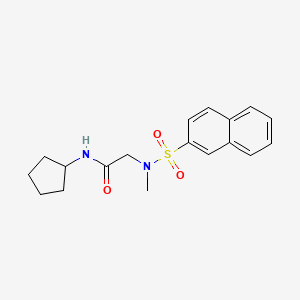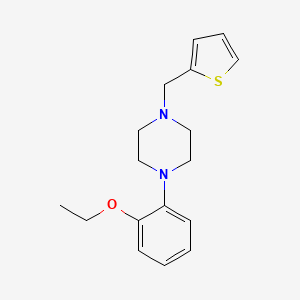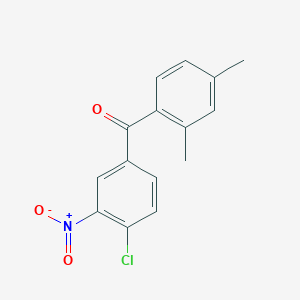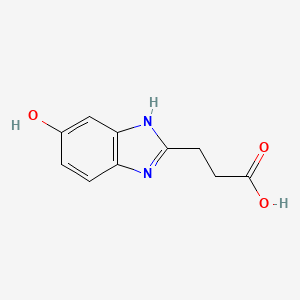
N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter involved in regulating the activity of neurons in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mechanism of Action
N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide works by inhibiting GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide are primarily related to its ability to increase GABAergic neurotransmission in the brain. This can lead to a decrease in neuronal excitability, which may result in reduced seizure activity, anxiety, and drug-seeking behaviors. Additionally, N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide may have other effects on neurotransmitter systems, such as dopamine and glutamate, which could contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide in lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABAergic neurotransmission, which can be useful for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of using N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide is its potential off-target effects on other enzymes or neurotransmitter systems. Additionally, the synthesis of N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide is complex and may be challenging for some labs to reproduce.
Future Directions
There are several potential future directions for research on N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors for therapeutic use. Additionally, further studies are needed to elucidate the exact mechanisms of action of N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide and its effects on other neurotransmitter systems. Finally, there is a need for more clinical trials to evaluate the efficacy and safety of N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide in various neurological and psychiatric disorders.
Synthesis Methods
N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of various reagents and intermediates. The synthesis starts with the reaction of cyclopentylmagnesium bromide with methyl 2-bromoacetate to form the ester intermediate. This intermediate is then reacted with 2-naphthylsulfonyl chloride to form the sulfonamide intermediate, which is then reacted with glycine methyl ester hydrochloride to form the final product, N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide.
Scientific Research Applications
N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, anxiety, depression, and addiction. In preclinical studies, N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has demonstrated efficacy in reducing seizures, anxiety-like behaviors, and drug-seeking behaviors. Clinical trials have also shown promising results in reducing seizure frequency in patients with refractory epilepsy.
properties
IUPAC Name |
N-cyclopentyl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-20(13-18(21)19-16-8-4-5-9-16)24(22,23)17-11-10-14-6-2-3-7-15(14)12-17/h2-3,6-7,10-12,16H,4-5,8-9,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZRRSNLXBQNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methylbenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869686.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869691.png)
![4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5869692.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole](/img/structure/B5869712.png)

![methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5869726.png)

![2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5869737.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5869749.png)


![5-bromo-2-methoxybenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5869769.png)
![2-amino-8-(4-pyridinyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5869773.png)